N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
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Description
N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, also known as EPPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. EPPC belongs to the class of piperidine carboxamides, which are known for their diverse biological activities.
Scientific Research Applications
Heterocyclic Compound Synthesis
Novel heterocyclic compounds with potential therapeutic applications have been synthesized, involving structures related to N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide. For instance, derivatives of benzodifuran and thiazolopyrimidines derived from visnaginone and khellinone have been explored for their analgesic and anti-inflammatory properties, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives have been synthesized and evaluated for pharmacological activities, including anticancer and anti-inflammatory effects (Rahmouni et al., 2016).
Anti-angiogenic and DNA Cleavage Activities
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by targeting angiogenesis and affecting DNA integrity (Kambappa et al., 2017).
Analgesic and Antiparkinsonian Activities
The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has demonstrated promising analgesic and antiparkinsonian activities, compared favorably with standard drugs such as Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
Anticancer Potential
Pyrazolo[3,4-d]pyrimidin-4-ones and pyrazolo[1,5-a]pyrimidine derivatives have been explored for their cytotoxicity against cancer cell lines, showing potential as anticancer drugs through mechanisms such as blocking cell proliferation and inducing apoptosis (Hassan, Hafez, & Osman, 2014).
Insecticidal Activity
Pyridine derivatives, sharing a structural motif with this compound, have demonstrated notable insecticidal activity against pests such as the cowpea aphid, with some compounds showing significantly higher efficacy than commercial insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-pyrimidin-4-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-24-16-8-4-3-7-15(16)21-18(23)22-11-5-6-14(12-22)25-17-9-10-19-13-20-17/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZAXWRJHNMSAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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